Tert-butyl 4-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a brominated isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the isoindolinone core, which is then brominated. The brominated isoindolinone is subsequently coupled with a piperidine derivative under specific reaction conditions to form the final product. The reaction conditions often involve the use of bases, solvents, and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The isoindolinone moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, solvents such as dimethylformamide, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Tert-butyl 4-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as a building block for the construction of more complex organic molecules.
Biological Studies: Researchers use this compound to study the biological activity of isoindolinone derivatives and their potential as drug candidates.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The brominated isoindolinone moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate: Similar in structure but contains a thiazole ring instead of an isoindolinone moiety.
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate:
Uniqueness
Tert-butyl 4-(5-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the brominated isoindolinone moiety makes it particularly valuable for medicinal chemistry applications .
Properties
Molecular Formula |
C18H23BrN2O3 |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
tert-butyl 4-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23BrN2O3/c1-18(2,3)24-17(23)20-8-6-14(7-9-20)21-11-12-10-13(19)4-5-15(12)16(21)22/h4-5,10,14H,6-9,11H2,1-3H3 |
InChI Key |
VFEONYDHHKPSOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=C(C2=O)C=CC(=C3)Br |
Origin of Product |
United States |
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